3-Cyanophenyl isocyanate

Beschreibung

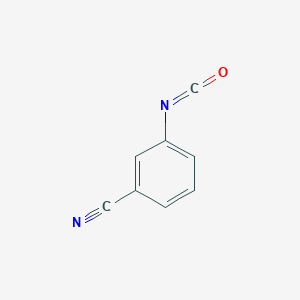

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-isocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHPVPMRNASEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369842 | |

| Record name | 3-Cyanophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16413-26-6 | |

| Record name | 3-Cyanophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isocyanatobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyanophenyl Isocyanate

Abstract

This technical guide provides a comprehensive overview of 3-Cyanophenyl isocyanate (CAS No. 16413-26-6), a versatile bifunctional reagent crucial for researchers, chemists, and professionals in drug development. This document delves into its physicochemical properties, synthesis methodologies, core reactivity, and significant applications, with a particular focus on its role as a building block in medicinal chemistry. The guide emphasizes the causality behind experimental choices, provides detailed protocols for safe handling, and is grounded in authoritative references to ensure scientific integrity.

Introduction: A Profile of a Bifunctional Reagent

This compound, also known as 3-isocyanatobenzonitrile, is an aromatic organic compound featuring two highly functional groups: an isocyanate (-N=C=O) and a nitrile (-C≡N).[1] This unique structure makes it a valuable intermediate in organic synthesis. The isocyanate group is a powerful electrophile, readily reacting with a wide array of nucleophiles, while the nitrile group is a common pharmacophore in many approved pharmaceuticals, known for its metabolic stability and ability to participate in key binding interactions within biological targets.[2][3] The dual functionality allows for its use in creating complex molecular architectures, particularly in the synthesis of novel therapeutic agents and materials. This guide will explore the fundamental chemistry and practical applications of this important reagent.

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16413-26-6 | [4] |

| Molecular Formula | C₈H₄N₂O | [4][5] |

| Molecular Weight | 144.13 g/mol | [4] |

| Appearance | Off-white to slightly yellow crystalline solid or powder.[5][6] | [5][6] |

| Melting Point | 51-54 °C (lit.) | [4] |

| Boiling Point | ~262.7 °C (estimate) | [4][5] |

| SMILES | O=C=Nc1cccc(c1)C#N | |

| InChI Key | NZHPVPMRNASEQK-UHFFFAOYSA-N | |

| Purity | Typically ≥97% | [6] |

Synthesis and Purification

The primary industrial method for synthesizing isocyanates is the phosgenation of the corresponding primary amine.[2] For this compound, this involves the reaction of 3-aminobenzonitrile with phosgene (COCl₂).

General Synthesis Pathway: Phosgenation

The reaction proceeds via a carbamoyl chloride intermediate, which subsequently eliminates hydrogen chloride upon heating to yield the isocyanate.[2] Due to the extreme toxicity of phosgene gas, this method requires specialized equipment and stringent safety protocols.

Caption: General synthesis pathway via phosgenation.

Laboratory-Scale Synthesis Protocol: Using a Phosgene Equivalent

For laboratory applications, safer phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are preferred. The following is an illustrative protocol based on standard procedures for amine-to-isocyanate conversion.[7]

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottomed flask is charged with 3-aminobenzonitrile, a suitable solvent (e.g., dichloromethane), and an aqueous solution of a mild base (e.g., saturated sodium bicarbonate). The setup is equipped with a mechanical stirrer and cooled in an ice bath. The biphasic system is crucial for neutralizing the HCl byproduct as it forms, preventing unwanted side reactions with the starting amine.

-

Reagent Addition: Triphosgene (approximately 0.33-0.35 molar equivalents relative to the amine) is added portion-wise to the vigorously stirred mixture. The stoichiometry is critical; triphosgene releases three equivalents of phosgene in situ.

-

Reaction Monitoring: The reaction is stirred in the ice bath for 15-30 minutes. Progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine N-H stretches and the appearance of the strong, characteristic isocyanate (-N=C=O) peak around 2260 cm⁻¹.

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted several times with fresh dichloromethane.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by Kugelrohr distillation or recrystallization to yield pure this compound.[7]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate group's central carbon atom. It readily undergoes addition reactions with a wide range of nucleophiles.[8][9]

Caption: Key reactions of this compound with nucleophiles.

-

Reaction with Alcohols: Forms a stable urethane (carbamate) linkage. This is the foundational reaction for polyurethane chemistry.[2]

-

Reaction with Amines: Reacts with primary or secondary amines to produce substituted ureas.[2] This reaction is often rapid and quantitative, making it useful for derivatization and creating complex structures in drug discovery.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the corresponding primary amine (in this case, 3-aminobenzonitrile) and carbon dioxide gas.[2][8] This reactivity necessitates handling the compound under anhydrous conditions to prevent degradation and pressure buildup in sealed containers.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable building block.

-

Synthesis of Bioactive Molecules: It serves as a key starting reagent for synthesizing complex organic molecules with potential therapeutic applications. For instance, it has been used to create ureas and benzopyrans with demonstrated biological activity.[4]

-

Linker Chemistry: The isocyanate group can be used to conjugate the cyanophenyl moiety to other molecules, such as polymers or biomolecules, acting as a chemical linker.

-

Pharmacophore Introduction: The cyanophenyl group is a recognized pharmacophore in medicinal chemistry.[3] The nitrile can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or engage in dipole-dipole interactions within an enzyme's active site.[3] Using this compound allows for the direct and efficient incorporation of this valuable structural motif. The market for isocyanates in pharmaceuticals is growing, driven by their utility in synthesizing novel APIs and excipients.[10]

Safety, Handling, and Storage

Isocyanates as a class are hazardous compounds that require strict safety protocols.[9]

-

Hazards: this compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][11] It is a severe irritant to the eyes, skin, and respiratory system.[11] Crucially, it is a respiratory sensitizer, meaning that initial exposure can lead to allergy or asthma-like symptoms upon subsequent, even low-level, exposures.[12][13]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Mandatory PPE includes:

-

Chemical-resistant gloves (e.g., nitrile).

-

Chemical splash goggles and a face shield.

-

A lab coat.

-

Appropriate respiratory protection (e.g., an N95 dust mask for solids, or a respirator with an organic vapor cartridge).[12]

-

-

Handling: Avoid creating dust. Use only in well-ventilated areas and do not breathe fumes or dust.[1][12] Prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] It is critical to protect it from moisture to prevent degradation and CO₂ evolution.[8] Store away from incompatible materials such as strong acids, bases, alcohols, and amines.[12]

Conclusion

This compound (CAS: 16413-26-6) is a highly valuable, albeit hazardous, chemical reagent. Its utility stems from the strategic placement of two distinct functional groups: a reactive isocyanate and a pharmaceutically relevant nitrile. This combination provides a powerful tool for synthetic chemists to construct complex molecules, particularly in the field of drug discovery. A comprehensive understanding of its properties, reactivity, and stringent handling requirements, as outlined in this guide, is essential for its safe and effective application in advancing scientific research.

References

- 3-Cyanophenyl isocyan

- 3-Cyanophenyl isothiocyan

- 3-Cyanophenyl isocyan

- 3-Cyanophenyl isocyan

- This compound 97% - 16413-26-6 (Safety & Properties). Sigma-Aldrich.

- This compound Safety D

- 3-Cyanophenyl isocyan

- Safety D

- SAFETY D

- Synthesis of Amino Acid Ester Isocyan

- PHENYL ISOCYAN

- Isocyanate synthesis by substitution. Organic Chemistry Portal.

- The Role of Isocyanates in Modern Pharmaceuticals.

- Isocyanates and Isothiocyan

- Isocyan

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

- This compound, 97% 5 g. Thermo Scientific Chemicals.

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 16413-26-6 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 11. echemi.com [echemi.com]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. gaco.com [gaco.com]

Molecular Identity and Physicochemical Profile

An In-Depth Technical Guide to 3-Cyanophenyl Isocyanate for Advanced Research and Development

This guide provides an in-depth exploration of this compound, a pivotal reagent in modern synthetic and medicinal chemistry. Moving beyond a simple data sheet, we will delve into the core chemical principles, reactivity, and strategic applications that make this molecule an invaluable tool for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind its chemical behavior and provides actionable protocols grounded in established scientific literature.

This compound, also known as m-isocyanatobenzonitrile, is an aromatic organic compound featuring two key functional groups: a highly reactive isocyanate (-N=C=O) and a polar nitrile (-C≡N) group positioned meta to each other on a benzene ring.[1] Its molecular formula is C8H4N2O.[2][3] This specific arrangement dictates its unique reactivity and utility as a chemical building block.[1]

The isocyanate group serves as a potent electrophile, while the cyano group acts as a strong electron-withdrawing group.[4] This electronic effect significantly enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to non-substituted phenyl isocyanates.[4] This heightened reactivity is a cornerstone of its synthetic value.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H4N2O | [2][3][5] |

| Molecular Weight | 144.13 g/mol | [2] |

| CAS Number | 16413-26-6 | [2][3] |

| Appearance | Off-white to slightly yellow solid | [2][5] |

| Melting Point | 51-54 °C (lit.) | [2][3] |

| Boiling Point | ~262.72 °C (rough estimate) | [2][3] |

| SMILES String | O=C=Nc1cccc(c1)C#N | |

| InChI Key | NZHPVPMRNASEQK-UHFFFAOYSA-N | [5] |

Synthesis and Reaction Mechanisms

The synthesis of isocyanates is a well-established field, though modern approaches increasingly prioritize safety and sustainability.[6] While the traditional industrial method involves the phosgenation of primary amines, the high toxicity of phosgene has driven the development of alternative, safer protocols, particularly for laboratory and pharmaceutical applications.

A common and safer laboratory-scale synthesis involves the reaction of a primary amine (in this case, 3-aminobenzonitrile) with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[7] This reaction is typically performed in an inert solvent with a base to neutralize the HCl byproduct.

Caption: General workflow for the synthesis of this compound.

Other established methods for isocyanate synthesis include rearrangement reactions like the Curtius, Lossen, and Schmidt rearrangements, which proceed through a nitrene intermediate.[8] The choice of method depends on the availability of starting materials, scale, and functional group tolerance.

Core Reactivity: A Versatile Electrophile

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the -N=C=O group.[4][8] This allows it to react readily with a wide range of nucleophiles to form stable covalent bonds, making it an ideal building block for introducing the cyanophenyl-urea or -urethane motif into a larger molecule.

Caption: Core reaction pathways for this compound with common nucleophiles.

-

Reaction with Alcohols: In the presence of an alcohol, it forms a urethane (carbamate) linkage. This reaction is fundamental to the synthesis of polyurethanes when diols and diisocyanates are used.[8]

-

Reaction with Amines: Its reaction with primary or secondary amines is typically rapid and exothermic, yielding a substituted urea.[8] This is one of the most common applications in drug discovery for linking molecular fragments.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield the corresponding primary amine (3-aminobenzonitrile) and carbon dioxide gas.[8] This reactivity necessitates that this compound be handled under anhydrous conditions to prevent degradation.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a nitrile group is a well-established strategy in rational drug design.[9] The cyano group can act as a hydrogen bond acceptor, a bioisostere for other groups, and can improve a compound's metabolic stability and pharmacokinetic profile.[9][10] The cyanophenyl moiety, in particular, has been identified as a key pharmacophore in various therapeutic agents, including anticancer and enzyme-inhibiting compounds.[11][12]

This compound serves as a powerful tool for medicinal chemists in two primary ways:

-

Fragment-Based Linking: It is used to covalently link a "cyanophenyl" fragment to another molecule of interest that possesses a nucleophilic handle (e.g., an amine or alcohol). The resulting urea or urethane linker is metabolically stable and provides a defined geometry for the two fragments.

-

Structure-Activity Relationship (SAR) Studies: As a commercially available and highly reactive building block, it allows for the rapid synthesis of analog libraries. Researchers can systematically probe the importance of the cyanophenyl group for target binding by reacting various amines or alcohols with this compound and comparing the biological activity of the resulting products.[12] Its use has been documented in the synthesis of potential inhibitors for enzymes like aromatase.[12]

Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol details a representative procedure for the synthesis of 1-(3-cyanophenyl)-3-arylurea, a common scaffold in medicinal chemistry.

Objective: To synthesize a urea derivative via the reaction of this compound with a primary aromatic amine.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a nitrogen/argon inlet

-

Glassware for workup and purification

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the substituted aniline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Initiation: Begin stirring the solution at room temperature (20-25 °C).

-

Reagent Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution over 5-10 minutes.

-

Causality Note: Dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is often rapid, with many urea products precipitating out of the DCM solution as a white solid within 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the filter cake with cold DCM to remove any unreacted starting materials.

-

Workup: If the product remains in solution, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: The crude product, whether filtered or obtained after evaporation, can be further purified if necessary. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or flash column chromatography are common methods.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR). The IR spectrum should show a characteristic urea carbonyl stretch (~1640-1690 cm⁻¹) and the disappearance of the strong isocyanate peak (~2260 cm⁻¹).

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and are harmful if inhaled, swallowed, or in contact with skin.[1][13] Proper handling is essential to ensure laboratory safety.

-

Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Respiratory Sensitization, Skin Sensitization.[13]

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[15] In case of inadequate ventilation, respiratory protection (e.g., N95 dust mask or a respirator with an organic vapor cartridge) is required.[14]

-

Handling Precautions: Avoid breathing dust.[1] Prevent contact with skin and eyes. Keep the container tightly closed and store it in a cool, dry, well-ventilated area away from moisture and incompatible materials like amines and alcohols.[13][15]

-

Spill & Disposal: In case of a spill, contain it with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[14] Dispose of waste in accordance with local, regional, and national regulations.[13]

Conclusion

This compound is more than its molecular formula; it is a highly functionalized and reactive building block that offers strategic advantages in synthetic and medicinal chemistry. Its dual-functionality—a potent electrophilic isocyanate handle and an electronically significant cyanophenyl pharmacophore—provides chemists with a reliable tool for molecule construction, fragment linking, and SAR exploration. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the development of novel materials and therapeutic agents.

References

-

This compound - High purity | EN . Georganics. [Link]

-

Innovations in isocyanate synthesis for a sustainable future . Royal Society of Chemistry. [Link]

-

Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update . ResearchGate. [Link]

-

Isocyanate-based multicomponent reactions . National Institutes of Health (PMC). [Link]

-

Chemistry And Technology Of Isocyanates . Wiley. [Link]

-

Isocyanate - Wikipedia . Wikipedia. [Link]

-

Safety Data Sheet - 3M . 3M. [Link]

-

SAFETY DATA SHEET - Gaco . Gaco. [Link]

-

This compound - Optional[ATR-IR] - Spectrum . SpectraBase. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies . European Journal of Medicinal Chemistry. [Link]

-

Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones . National Institutes of Health (PMC). [Link]

-

Synthesis of Amino Acid Ester Isocyanates . Organic Syntheses. [Link]

-

Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor . National Institutes of Health (PMC). [Link]

-

The Crucial Role of 5'-(4-Cyanophenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbonitrile in Advanced Materials . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Isocyanate synthesis by substitution . Organic Chemistry Portal. [Link]

-

Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate . ResearchGate. [Link]

-

A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules . National Institutes of Health (PMC). [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals . Patsnap. [Link]

-

Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development . Medium. [Link]

-

Allyl Cyanate-To-Isocyanate Rearrangement . Organic Syntheses. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . National Institutes of Health (PMC). [Link]

-

Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines . Semantic Scholar. [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 16413-26-6 [m.chemicalbook.com]

- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Isocyanate - Wikipedia [en.wikipedia.org]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. gaco.com [gaco.com]

- 15. multimedia.3m.com [multimedia.3m.com]

An In-depth Technical Guide to 3-Cyanophenyl Isocyanate: Properties, Handling, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanophenyl isocyanate (CAS No: 16413-26-6) is a bifunctional aromatic compound featuring both a highly reactive isocyanate group and a synthetically versatile nitrile (cyano) group.[1] This unique combination makes it a valuable reagent and building block in organic synthesis, particularly within the pharmaceutical and materials science sectors.[2] Its role as a starting material for more complex molecules allows for the introduction of specific structural motifs crucial for biological activity or material properties.[2] This guide provides a comprehensive overview of its core physical properties, chemical reactivity, safe handling protocols, and key experimental procedures, offering field-proven insights for laboratory professionals.

Section 1: Core Physicochemical Properties

This compound is typically encountered as an off-white to light yellow solid with a low melting point.[3][4] Its physical state necessitates careful handling, particularly in warmer laboratory environments. The key physical and chemical identifiers are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 16413-26-6 | [2] |

| Molecular Formula | C₈H₄N₂O | [2][3] |

| Molecular Weight | 144.13 g/mol | [2] |

| Appearance | Off-white to slightly yellow solid (crystals, powder, or lumps) | [3][5] |

| Melting Point | 51-54 °C (lit.) | [2] |

| Boiling Point | ~262.72 °C (estimate) | [2][3] |

| Density | ~1.2851 g/cm³ (estimate) | [3] |

| Purity | Typically ≥96.0% - 97% | [5] |

| Synonyms | 3-Isocyanatobenzonitrile, m-Cyanophenyl isocyanate | [1][3] |

Solubility and Stability Profile

The stability of this compound is dominated by the reactivity of the isocyanate functional group.

-

Moisture Sensitivity: The compound is classified as moisture-sensitive.[6] The isocyanate group reacts readily with water and other protic substances (e.g., alcohols). This reaction with water leads to the formation of an unstable carbamic acid, which subsequently decomposes to an amine (3-aminobenzonitrile) and carbon dioxide gas.[7] This reactivity underscores the critical need for anhydrous storage and handling conditions.

-

Solvent Compatibility: It is soluble in common dry, aprotic organic solvents such as ethers, tetrahydrofuran (THF), and chlorinated solvents.[8][9] When preparing solutions for reactions, the choice of a dry solvent is paramount to prevent degradation of the reagent and ensure stoichiometric accuracy.

-

Thermal Stability: While it has a relatively high estimated boiling point, isocyanates can decompose upon excessive heating, producing toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[6][10]

Section 2: Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by the electrophilic nature of the central carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to attack by nucleophiles.[11]

Reactions with Nucleophiles

The primary utility of this reagent stems from its predictable reactions with nucleophilic compounds, forming stable covalent bonds.

-

Reaction with Alcohols: Forms urethane linkages.

-

Reaction with Amines: Forms urea linkages.

These reactions are fundamental in polymer chemistry for the synthesis of polyurethanes and in medicinal chemistry for constructing molecules with potential therapeutic value.[7][11]

Caption: General reaction of this compound with a nucleophile.

Section 3: Safe Handling and Storage Protocol

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe irritation and respiratory sensitization.[1][12]

Causality-Driven Handling Workflow

-

Engineering Controls (The "Why"): To mitigate inhalation risk, which can lead to respiratory irritation and sensitization, all handling must be performed in a certified chemical fume hood.[13][14] The reactivity with moisture necessitates the use of a glove box or an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.

-

Personal Protective Equipment (PPE) (The "Why"): To prevent skin contact (harmful, irritant) and eye contact (causes serious irritation), appropriate PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12] For weighing solid material, a dust mask (e.g., N95) is recommended to prevent inhalation of fine particles.

-

Dispensing (The "Why"): To avoid moisture contamination and ensure accuracy, use clean, dry spatulas and glassware. If transferring from the original container, blanket the headspace with an inert gas before re-sealing tightly.

-

Waste Disposal (The "Why"): To neutralize its reactivity, isocyanate waste should not be mixed with incompatible waste streams (acids, bases, aqueous waste). It must be disposed of according to institutional and local regulations for hazardous chemical waste.

Caption: A logical workflow for the safe handling of this compound.

Storage Requirements

Proper storage is critical to maintaining the integrity of the reagent.

-

Conditions: Store in a dry, cool, and well-ventilated area.[6][12]

-

Container: Keep the container tightly closed to prevent moisture ingress.[6]

-

Incompatibilities: Store away from incompatible materials such as acids, bases, alcohols, amines, and strong oxidizing agents.[6]

Section 4: Experimental Protocols for Characterization

Verifying the identity and purity of this compound before use is a cornerstone of reproducible research.

Protocol 4.1: Preparation of a Standard Solution

-

Objective: To prepare a 0.1 M solution in anhydrous Dichloromethane (DCM) for use in a subsequent reaction.

-

Methodology:

-

Dry a 50 mL volumetric flask and a small magnetic stir bar in an oven at 120 °C for at least 4 hours and cool in a desiccator.

-

In a chemical fume hood, weigh 0.721 g (5 mmol) of this compound into the dried flask.

-

Add approximately 30 mL of anhydrous DCM (from a solvent purification system or a freshly opened bottle over molecular sieves).

-

Cap the flask with a rubber septum and stir until the solid is fully dissolved.

-

Carefully add anhydrous DCM to the 50 mL mark.

-

The solution should be used immediately or stored under an inert atmosphere for a short period. The causality here is to minimize exposure to atmospheric moisture which would degrade the isocyanate.

-

Protocol 4.2: Spectroscopic Analysis (ATR-FTIR)

-

Objective: To confirm the presence of the key functional groups (isocyanate and nitrile).

-

Methodology:

-

Place a small, representative sample of the solid material directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the infrared spectrum, typically over a range of 4000-600 cm⁻¹.

-

Data Interpretation: The resulting spectrum should exhibit two characteristic, strong absorption bands:

-

A sharp, intense peak around 2230-2260 cm⁻¹ , corresponding to the C≡N stretch of the nitrile group.

-

A very strong, broad peak around 2250-2275 cm⁻¹ , characteristic of the asymmetric N=C=O stretch of the isocyanate group. This is one of the most intense bands in the IR spectrum. The absence of a broad absorption in the 3300-3500 cm⁻¹ region confirms the absence of significant hydrolysis to the corresponding amine.

-

-

Section 5: Applications in Research and Drug Development

The dual functionality of this compound makes it a strategic tool for medicinal chemists and materials scientists.

-

Pharmaceutical Synthesis: The isocyanate group is a powerful tool for forming urea and urethane linkages, which are prevalent scaffolds in modern pharmaceuticals due to their hydrogen bonding capabilities and metabolic stability.[2] The cyano group can serve as a synthetic handle for further transformations or as a key pharmacophoric element, for instance, by acting as a hydrogen bond acceptor or participating in metabolic pathways.

-

Reagent in Chemical Biology: Its defined reactivity allows it to be used as a chemical probe to selectively label proteins or other biomolecules that contain accessible nucleophilic residues like lysine (amine) or serine (hydroxyl).

Conclusion

This compound is a potent and versatile chemical reagent with significant applications in advanced synthesis. Its utility is directly linked to its physical properties: a low-melting solid with a highly electrophilic isocyanate group. This reactivity, while beneficial, also defines its primary hazards, particularly moisture sensitivity and toxicity. By understanding the causality behind its chemical behavior and adhering to rigorous handling and storage protocols, researchers can safely and effectively leverage this compound to advance their scientific objectives in drug discovery and materials innovation.

References

-

This compound - High purity . Georganics. [Link]

-

This compound - Optional[ATR-IR] - Spectrum . SpectraBase. [Link]

-

Phenyl isocyanate | C7H5NO | CID 7672 . PubChem - NIH. [Link]

-

Isocyanate | CNO- | CID 105034 . PubChem - NIH. [Link]

-

Isocyanate . Wikipedia. [Link]

-

GUIDE TO HANDLING ISOCYANATES . Safe Work Australia. [Link]

-

RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE . National Institute of Disaster Management. [Link]

-

Safety aspects of handling isocyanates in urethane foam production . IChemE. [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals . Patsnap Eureka. [Link]

-

Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides . Atmospheric Chemistry and Physics. [Link]

-

4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 . PubChem. [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. This compound CAS#: 16413-26-6 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. L09432.03 [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 11. Isocyanate - Wikipedia [en.wikipedia.org]

- 12. echemi.com [echemi.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. icheme.org [icheme.org]

3-Cyanophenyl isocyanate melting point

An In-Depth Technical Guide to the Melting Point of 3-Cyanophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point of this compound (CAS 16413-26-6), a critical parameter for its application in research and pharmaceutical development. Moving beyond a simple statement of the value, this document delves into the physicochemical principles governing the melting transition, presents detailed, standards-compliant protocols for its accurate determination, and discusses the implications of purity on measurement. By integrating theoretical understanding with practical, field-proven methodologies, this guide serves as an essential resource for scientists working with this versatile reagent.

Introduction: The Significance of a Well-Defined Melting Point

This compound is an aromatic isocyanate widely employed as a reagent in the synthesis of diverse molecular entities, including urea derivatives and other complex organic molecules.[1][2] Its bifunctional nature, featuring a reactive isocyanate group (-NCO) and a polar cyano group (-C≡N), makes it a valuable building block in medicinal chemistry and materials science.

The melting point of a crystalline solid is one of its most fundamental and revealing physical properties. It is not merely a number but a direct indicator of the substance's identity, purity, and the strength of its crystalline lattice. For a compound like this compound, an accurate and sharp melting point provides confidence in the material's quality, ensuring reproducibility in subsequent synthetic transformations where stoichiometry and reaction kinetics are paramount. Conversely, a depressed and broad melting range is a clear indicator of impurities, which could arise from the synthetic route (e.g., residual starting materials like 3-aminobenzonitrile or solvents) or degradation.[3][4]

This guide will, therefore, explore the melting point of this compound from a multi-faceted perspective, providing both the "what" and the "why" for the drug development professional.

Physicochemical Properties and Melting Point Data

The melting point of a compound is dictated by the energy required to overcome the intermolecular forces holding the molecules in a fixed, ordered crystalline lattice.[5] In the case of this compound, several forces are at play:

-

Dipole-Dipole Interactions: Both the cyano (-C≡N) and isocyanate (-N=C=O) groups are highly polar. The resulting molecular dipole moment leads to strong, directional dipole-dipole interactions within the crystal lattice, which are significant contributors to the melting point.[4]

-

London Dispersion Forces: These non-polar forces, arising from transient fluctuations in electron density, are present between the aromatic rings. The ability of the planar benzene rings to stack contributes to these van der Waals interactions.[6]

-

Molecular Symmetry: The substitution pattern on the benzene ring affects how efficiently molecules can pack into a crystal lattice. While this compound is less symmetrical than its para-substituted counterpart (4-cyanophenyl isocyanate), its shape still allows for effective crystal packing. As a general rule, more symmetrical molecules tend to have higher melting points due to more efficient packing in the crystal lattice.[7]

The accepted melting point for this compound is consistently reported in a narrow range, characteristic of a pure compound.

Table 1: Reported Melting Point of this compound

| Melting Point Range (°C) | Source(s) | Purity |

| 51-54 | ChemicalBook, ECHEMI, Sigma-Aldrich[2][8][9] | 97% |

| 49-54 | Thermo Fisher Scientific | ≥96.0% (GC) |

The Principle of Melting Point Depression: A Self-Validating Purity Test

The data in Table 1 is valid only for pure this compound. The presence of even minor impurities will cause a melting point depression and a broadening of the melting range . This phenomenon is a cornerstone of purity assessment.[3]

Causality: Impurities disrupt the uniform crystal lattice of the pure compound. This disruption weakens the intermolecular forces, meaning less thermal energy is required to break the lattice and transition to the liquid state.[4] Thermodynamically, the impurity increases the entropy of the liquid phase, which, according to the Gibbs free energy equation (ΔG = ΔH - TΔS), leads to a lower melting temperature (T).[10]

This principle forms the basis of a self-validating system for identity and purity confirmation known as mixed melting point analysis .

Workflow for Identity Confirmation via Mixed Melting Point

Caption: Workflow for Mixed Melting Point Analysis.

Authoritative Protocols for Melting Point Determination

Accurate and reproducible melting point determination requires adherence to standardized protocols. The two most widely recognized standards are provided by the United States Pharmacopeia (USP) and ASTM International.

Protocol 1: Capillary Method (Based on USP <741> and ASTM E324)

This method is the gold standard for regulatory and quality control purposes. It relies on visual observation of the phase transition within a glass capillary tube.[8][11]

Expertise & Trustworthiness: The validity of this method hinges on three pillars: proper sample preparation, controlled heating rate, and calibrated instrumentation. The slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, providing a true reading.[12]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush any large crystals on a watch glass with a spatula.

-

Tap the open end of a capillary tube (typically 0.8-1.2 mm inner diameter) into the powder.[13]

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end.

-

The packed sample height should be 2-3 mm. An excessive sample amount will lead to an artificially broad melting range.[13]

-

-

Instrument Setup & Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (approx. 51-54°C), rapidly heat the block to about 45°C.

-

Crucial Step: Once at 45°C, reduce the heating rate to 1-2°C per minute.[14] This slow ramp rate is essential for accuracy.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is visible (T_initial).

-

Record the temperature at which the last solid crystal melts into a clear liquid (T_final).[12]

-

The reported melting point is the range from T_initial to T_final. For a pure sample, this range should be narrow (≤ 2°C).

-

-

System Validation:

-

The accuracy of the apparatus must be regularly verified using certified melting point reference standards (e.g., from USP).[15]

-

Calibration should be performed using standards that bracket the expected melting point of the sample under test.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative and automated approach, measuring the heat flow into the sample as a function of temperature. The melting of a crystalline solid is an endothermic event, which appears as a peak on the DSC thermogram.

Expertise & Trustworthiness: DSC provides not only the melting temperature but also the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. This value is proportional to the sample's crystallinity. The method's accuracy depends on precise calibration of both temperature and enthalpy using certified standards (e.g., indium).

Step-by-Step Methodology:

-

Sample Preparation:

-

Using an analytical balance, accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. The small sample size minimizes thermal gradients.

-

Prepare an identical, empty sealed pan to serve as the reference.

-

-

Instrument Setup & Measurement:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.[10]

-

Equilibrate the cell at a starting temperature, for example, 25°C.

-

Program a heating ramp at a controlled rate, typically 10°C/min, up to a temperature well above the expected melting point (e.g., 80°C).[16]

-

The instrument will record the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak corresponding to the melting event.

-

The onset temperature of the peak, determined by the intersection of the baseline and the tangent of the peak's leading edge, is typically reported as the melting point for pure small organic molecules.[13]

-

The area under the peak is integrated by the software to calculate the enthalpy of fusion (in J/g).

-

Diagram: Idealized DSC Thermogram for Melting Transition

Caption: Idealized DSC curve showing the endothermic melting peak.

Conclusion: A Critical Parameter for Quality and Reproducibility

The melting point of this compound, with a literature value in the range of 51-54°C, is a fundamental property that serves as a reliable indicator of both identity and purity. Accurate determination, whether by the traditional capillary method compliant with USP and ASTM standards or by the quantitative DSC technique, is essential for ensuring the quality of this key synthetic intermediate. By understanding the physicochemical principles that dictate the melting behavior and by employing rigorous, validated experimental protocols, researchers and drug development professionals can use this parameter to guarantee the integrity of their starting materials, leading to more robust and reproducible scientific outcomes.

References

-

ASTM E324, "Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals," ASTM International, West Conshohocken, PA. [8]

-

ACL-LIFE, "Mixed Melting Point Analysis." [URL: Not directly available, principle sourced from general chemistry knowledge.][3]

-

ChemicalBook, "this compound CAS 16413-26-6." [1]

-

Chemistry LibreTexts, "Substituent Effects in Substituted Aromatic Rings."

-

Chemistry LibreTexts, "Melting Point Theory." [10]

-

Dhami, J. K., et al. "Intramolecular geometry and intermolecular interactions of the CNO group of crystalline benzonitrile oxides: a comparison with phenyl cyanates, phenyl isocyanates, and phenyl azides." CrystEngComm, 2019, 21, 437-446. [3]

-

United States Pharmacopeia, General Chapter <741>, "Melting Range or Temperature." [15]

-

Stanford Research Systems, "Determination of Melting Points According to Pharmacopeia." [13]

-

USP-NF, "<741> Melting Range or Temperature Abstract." [11]

-

YouTube, "Melting point testing as per USP 741." [14]

-

Master Organic Chemistry, "How Does Mixed Melting Point Work?"

-

RSC Publishing, "Intra- and intermolecular interactions in mesogenic cyano compounds."

-

Georganics, "this compound - High purity."

-

Biocyclopedia, "Mixed melting point determination."

-

Quora, "How come benzene has a higher melting point and lower boiling point while toluene has a lower melting point and a higher boiling point?" [7]

-

S4Science, "A Beginner's Guide to Differential Scanning Calorimetry DSC." [13]

-

Chemistry Stack Exchange, "Melting and boiling points of benzene and fluorobenzene." [6]

-

Sigma-Aldrich, "this compound 97%." [2]

-

ResearchGate, "How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?"

-

Organic Syntheses, "Synthesis of Amino Acid Ester Isocyanates." [15]

-

Google Patents, "Process for the preparation of 3-aminobenzonitrile replace."

-

ResearchGate, "DSC Studies on Organic Melting Temperature Standards."

-

Lumen Learning, "Substituent Effects | Organic Chemistry II." [2]

-

Open Oregon Educational Resources, "Intermolecular Forces – Introductory Organic Chemistry."

-

Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

-

Master Organic Chemistry, "The Four Intermolecular Forces and How They Affect Boiling Points."

-

Google Patents, "Process for the synthesis of isocyanates and of isocyanate derivatives."

-

ResearchGate, "On the relations between aromaticity and substituent effect."

-

Chemistry LibreTexts, "Intermolecular Forces."

-

Chemistry LibreTexts, "Step-by-Step Procedures for Melting Point Determination." [12]

-

Google Patents, "Process for the preparation of substituted 3-aminobenzonitriles."

-

ECHEMI, "this compound Formula." [9]

-

Saskoer.ca, "Effects of Intermolecular Forces – Introduction to Organic Chemistry." [5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. Intramolecular geometry and intermolecular interactions of the CNO group of crystalline benzonitrile oxides: a comparison with phenyl cyanates, phenyl isocyanates, and phenyl azides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. Intramolecular geometry and intermolecular interactions of the CNO group of crystalline benzonitrile oxides: a comparison with phenyl cyanates, phenyl isocyanates, and phenyl azides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. longdom.org [longdom.org]

- 10. s4science.at [s4science.at]

- 11. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-Cyanophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Cyanophenyl Isocyanate

This compound is an aromatic isocyanate featuring a nitrile group at the meta position of the phenyl ring. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The highly reactive isocyanate group (–N=C=O) readily participates in addition reactions with nucleophiles such as alcohols, amines, and water, forming carbamates, ureas, and amines, respectively. The presence of the cyano group (–C≡N) offers a site for further chemical modification, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary methods for the synthesis of this compound, detailing both classical and modern approaches, with a focus on their underlying mechanisms, experimental protocols, and comparative advantages.

I. Phosgenation of 3-Aminobenzonitrile

The reaction of primary amines with phosgene (COCl₂) or a phosgene equivalent is the most traditional and industrially practiced method for the synthesis of isocyanates.[1] This approach, while highly efficient, requires stringent safety precautions due to the extreme toxicity of phosgene.[1] A safer laboratory-scale alternative is the use of triphosgene, a solid phosgene equivalent that is easier to handle.[2][3]

Reaction Mechanism

The phosgenation of 3-aminobenzonitrile proceeds through a two-step mechanism. Initially, the amine attacks the carbonyl carbon of phosgene (or its in-situ generated equivalent from triphosgene) to form a carbamoyl chloride intermediate. Subsequent elimination of hydrogen chloride upon heating yields the desired isocyanate.

Caption: Phosgenation of 3-aminobenzonitrile.

Experimental Protocol (using Triphosgene)

Materials:

-

3-Aminobenzonitrile

-

Triphosgene

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl), dissolve triphosgene (0.4 equivalents) in anhydrous DCM under an inert atmosphere.

-

In a separate flask, prepare a solution of 3-aminobenzonitrile (1.0 equivalent) in anhydrous DCM.

-

Add the 3-aminobenzonitrile solution dropwise to the stirred triphosgene solution at 0 °C.[4]

-

After the addition is complete, add a solution of triethylamine (2.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0 °C.[3]

-

Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -NCO stretch around 2250-2275 cm⁻¹).

-

Cool the reaction mixture to room temperature and filter to remove triethylammonium hydrochloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

II. Curtius Rearrangement of 3-Cyanobenzoyl Azide

The Curtius rearrangement is a versatile and phosgene-free method for the synthesis of isocyanates from carboxylic acids.[5][6] The reaction proceeds through a thermally or photochemically induced rearrangement of an acyl azide intermediate.[7]

Reaction Mechanism

The synthesis begins with the conversion of 3-cyanobenzoic acid to its corresponding acyl chloride, which is then reacted with an azide source (e.g., sodium azide) to form 3-cyanobenzoyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas and forming this compound.[5] The migration of the aryl group occurs with retention of configuration.

Caption: Curtius rearrangement workflow.

Experimental Protocol

Part A: Synthesis of 3-Cyanobenzoyl Azide Materials:

-

3-Cyanobenzoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Sodium azide (NaN₃)

-

Anhydrous toluene or acetone

-

Inert atmosphere

Procedure:

-

In a flame-dried flask, reflux a mixture of 3-cyanobenzoic acid (1.0 equivalent) and thionyl chloride (2-3 equivalents) for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain crude 3-cyanobenzoyl chloride.

-

Dissolve the crude 3-cyanobenzoyl chloride in anhydrous acetone.

-

In a separate flask, dissolve sodium azide (1.1-1.5 equivalents) in a minimal amount of water and add it to the acetone solution at 0 °C.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to yield 3-cyanobenzoyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.

Part B: Curtius Rearrangement to this compound Procedure:

-

Dissolve the crude 3-cyanobenzoyl azide in an inert, high-boiling solvent such as anhydrous toluene.

-

Heat the solution to reflux (around 80-110 °C) and maintain the temperature until the evolution of nitrogen gas ceases (typically 1-3 hours).[8] The reaction can be monitored by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting solution of this compound can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure to yield the crude isocyanate, which can then be purified by vacuum distillation.

III. Hofmann Rearrangement of 3-Cyanobenzamide

The Hofmann rearrangement provides a pathway to isocyanates from primary amides using a halogen, a strong base, and heat.[9] This method results in a product with one less carbon atom than the starting amide.

Reaction Mechanism

The reaction begins with the deprotonation of 3-cyanobenzamide by a strong base, followed by halogenation on the nitrogen to form an N-haloamide. A second deprotonation generates an anion that rearranges, with the aryl group migrating from the carbonyl carbon to the nitrogen and the expulsion of the halide ion, to form the isocyanate.

Caption: Hofmann rearrangement of 3-cyanobenzamide.

Experimental Protocol

Materials:

-

3-Cyanobenzamide

-

Bromine (Br₂)

-

Sodium hydroxide (NaOH)

-

Water

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool it to 0 °C.

-

Slowly add bromine to the cold NaOH solution to form a sodium hypobromite solution in situ.

-

Add 3-cyanobenzamide to the hypobromite solution and stir at low temperature for a short period.

-

Gradually heat the reaction mixture to 50-80 °C and maintain this temperature for approximately 1 hour.

-

The formation of the isocyanate can be observed. For isolation, the reaction mixture can be cooled and the product extracted with an inert organic solvent.

-

The organic extracts are then dried and the solvent is evaporated to give crude this compound, which can be purified by vacuum distillation.

IV. Lossen Rearrangement of 3-Cyanobenzohydroxamic Acid Derivatives

The Lossen rearrangement is another method to convert a carboxylic acid derivative, in this case, a hydroxamic acid, into an isocyanate.[10] The reaction typically requires the activation of the hydroxamic acid by O-acylation.

Reaction Mechanism

3-Cyanobenzoic acid is first converted to 3-cyanobenzohydroxamic acid. The hydroxamic acid is then O-acylated to create a better leaving group. Treatment with a base deprotonates the nitrogen, initiating a rearrangement where the 3-cyanophenyl group migrates to the nitrogen, and the O-acyl group is eliminated, yielding the isocyanate.

Caption: Lossen rearrangement of a 3-cyanobenzohydroxamic acid derivative.

Experimental Protocol

Part A: Synthesis of 3-Cyanobenzohydroxamic Acid Materials:

-

3-Cyanobenzoyl chloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other base

-

Solvent (e.g., water, ethanol)

Procedure:

-

Dissolve hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide at low temperature.

-

Slowly add a solution of 3-cyanobenzoyl chloride in a suitable organic solvent (e.g., THF or diethyl ether) to the hydroxylamine solution with vigorous stirring, while maintaining a low temperature and basic pH.

-

After the addition is complete, stir the reaction mixture for a few hours at room temperature.

-

Acidify the solution to precipitate the 3-cyanobenzohydroxamic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Part B: Lossen Rearrangement Procedure:

-

Suspend the 3-cyanobenzohydroxamic acid in a suitable solvent (e.g., THF, dioxane).

-

Add an acylating agent, such as acetic anhydride or benzoyl chloride, along with a base like pyridine, and stir to form the O-acyl derivative.

-

Gently heat the reaction mixture. The rearrangement to this compound will occur.

-

The progress of the reaction can be monitored by the disappearance of the starting material and the characteristic IR absorption of the isocyanate.

-

After the reaction is complete, the isocyanate can be isolated by removing the solvent and purifying the residue by vacuum distillation.

V. Comparative Analysis of Synthesis Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Phosgenation | 3-Aminobenzonitrile | Phosgene or Triphosgene | High yield, well-established, scalable | Use of highly toxic phosgene, corrosive HCl byproduct |

| Curtius Rearrangement | 3-Cyanobenzoic Acid | Sodium azide, SOCl₂ | Phosgene-free, mild conditions, good functional group tolerance | Use of potentially explosive azides, multi-step process |

| Hofmann Rearrangement | 3-Cyanobenzamide | Bromine, NaOH | One-pot reaction, readily available starting materials | Use of corrosive and toxic bromine, strong basic conditions may not be suitable for all substrates |

| Lossen Rearrangement | 3-Cyanobenzoic Acid | Hydroxylamine, acylating agent, base | Phosgene-free, mild conditions | Multi-step synthesis, preparation of hydroxamic acid can be challenging |

VI. Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Isocyanates : Aromatic isocyanates are potent respiratory and skin sensitizers. Inhalation can lead to occupational asthma. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Phosgene and Triphosgene : Phosgene is an extremely toxic gas.[1] Triphosgene, while a solid, releases phosgene upon heating or in the presence of nucleophiles.[2] These reagents must be handled with extreme caution in a certified fume hood with appropriate scrubbing systems for the exhaust. Specialized training is required for handling phosgene.

-

Azides : Sodium azide and acyl azides are toxic and potentially explosive, especially when heated or in the presence of heavy metals.[8] Reactions involving azides should be conducted behind a blast shield.

-

Bromine : Bromine is a corrosive and highly toxic liquid. It should be handled in a fume hood with appropriate PPE.

Conclusion

The synthesis of this compound can be accomplished through several distinct methods, each with its own set of advantages and challenges. The choice of a particular synthetic route will depend on factors such as the scale of the reaction, the availability of starting materials and reagents, and the safety infrastructure of the laboratory. While phosgenation remains a dominant industrial method, the Curtius, Hofmann, and Lossen rearrangements offer valuable phosgene-free alternatives for laboratory-scale synthesis, providing access to this important chemical intermediate for research and development in the pharmaceutical and agrochemical industries.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Starting Materials for 3-Cyanophenyl Isocyanate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Cyanophenyl Isocyanate

This compound is a pivotal building block in contemporary medicinal chemistry and materials science.[1][2] Its unique bifunctional nature, featuring a highly reactive isocyanate group and a versatile cyano moiety, allows for its incorporation into a diverse array of molecular architectures. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor modulators, as well as specialized polymers.[1][2][3] A comprehensive understanding of its synthetic origins is therefore crucial for researchers engaged in the design and development of novel chemical entities. This guide provides an in-depth exploration of the primary and alternative synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind various synthetic strategies.

Part 1: The Principal Synthetic Pathway: Phosgenation of 3-Aminobenzonitrile

The most established and direct method for the industrial and laboratory-scale synthesis of this compound is the phosgenation of 3-aminobenzonitrile.[4] This reaction is a specific example of the general synthesis of isocyanates from primary amines, a cornerstone of industrial organic chemistry.[5][6]

Causality of Experimental Choices

The selection of 3-aminobenzonitrile as the starting material is predicated on its commercial availability and the direct conversion of its amino group to the desired isocyanate functionality. Phosgene (COCl₂), or its safer solid equivalent, triphosgene (bis(trichloromethyl) carbonate), serves as the carbonyl source.[7][8] The reaction is typically conducted in an inert solvent, such as dichloromethane (DCM) or toluene, to prevent side reactions with the highly reactive phosgene and the product isocyanate.[7] A non-nucleophilic base, like triethylamine (Et₃N), is often employed to scavenge the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[7]

Experimental Protocol: Synthesis of this compound via Phosgenation

Materials:

-

3-Aminobenzonitrile

-

Triphosgene[8]

-

Dichloromethane (DCM), anhydrous[7]

-

Triethylamine (Et₃N), anhydrous[7]

-

Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet. The flask is charged with a solution of triphosgene in anhydrous DCM.

-

Addition of Amine: A solution of 3-aminobenzonitrile in anhydrous DCM is added dropwise to the stirred triphosgene solution at a controlled temperature, typically 0 °C to -35 °C, to manage the exothermic reaction.[7]

-

Base Addition: After the addition of the amine is complete, a solution of anhydrous triethylamine in DCM is added dropwise to the reaction mixture, maintaining the low temperature.[7]

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure complete conversion.

-

Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The solvent is then removed under reduced pressure. The crude this compound can be purified by vacuum distillation or sublimation.

Workflow Diagram: Phosgenation of 3-Aminobenzonitrile

Caption: Workflow for the synthesis of this compound.

Part 2: Phosgene-Free Synthetic Alternatives

The high toxicity of phosgene has prompted the development of alternative, safer methods for the synthesis of isocyanates.[5][9][10] These routes often involve rearrangement reactions that proceed through an isocyanate intermediate.

The Curtius Rearrangement: From 3-Cyanobenzoic Acid

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[11][12][13] This method offers a versatile phosgene-free route starting from a carboxylic acid.[14]

Starting Material: 3-Cyanobenzoic acid.[1][3]

Mechanism Insight: The reaction proceeds by first converting the carboxylic acid to an acyl chloride or other activated species, which then reacts with an azide source (e.g., sodium azide or diphenylphosphoryl azide) to form the acyl azide.[12] Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form the isocyanate with retention of configuration.[11]

Experimental Protocol (General):

-

Activation of Carboxylic Acid: 3-Cyanobenzoic acid is converted to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Formation of Acyl Azide: The acyl chloride is reacted with sodium azide or diphenylphosphoryl azide (DPPA) in an appropriate solvent to form 3-cyanobenzoyl azide.[12]

-

Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene) until the evolution of nitrogen gas ceases, indicating the formation of this compound.[11][15]

-

Isolation: The solvent is removed under reduced pressure to yield the crude isocyanate, which can be purified by distillation.

Workflow Diagram: Curtius Rearrangementdot

Sources

- 1. This compound CAS#: 16413-26-6 [m.chemicalbook.com]

- 2. This compound 97 16413-26-6 [sigmaaldrich.com]

- 3. This compound | 16413-26-6 [amp.chemicalbook.com]

- 4. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchrepository.ucd.ie [researchrepository.ucd.ie]

An In-Depth Technical Guide to 3-Cyanophenyl Isocyanate: A Versatile Reagent in Chemical Biology and Drug Discovery

This guide provides a comprehensive technical overview of 3-cyanophenyl isocyanate, a versatile bifunctional reagent increasingly utilized by researchers, medicinal chemists, and drug development professionals. We will delve into its chemical architecture, reactivity profile, and diverse applications, with a focus on providing practical insights and methodologies for its effective use in the laboratory.

The Molecular Blueprint of this compound

This compound is an aromatic organic compound featuring two key functional groups: a highly electrophilic isocyanate (–N=C=O) group and a polar nitrile (–C≡N) group, positioned in a meta-substitution pattern on a benzene ring. This unique arrangement of functional groups underpins its utility in a range of chemical and biological applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling and application.

| Property | Value | References |

| CAS Number | 16413-26-6 | |

| Molecular Formula | C₈H₄N₂O | |

| Molecular Weight | 144.13 g/mol | |

| Appearance | White to cream to yellow crystalline solid | [1] |

| Melting Point | 51-54 °C | |

| Boiling Point | 262.72°C (rough estimate) | [2] |

| Solubility | Soluble in many organic solvents such as acetone. | [3][4] |

Molecular Structure Diagram:

Caption: Chemical structure of this compound.

The Dual Reactivity Profile: A Chemist's Perspective

The utility of this compound stems from the distinct yet complementary reactivity of its two functional groups.

The Electrophilic Isocyanate Group: A Gateway to Covalent Modification

The isocyanate group is a potent electrophile, readily reacting with a wide range of nucleophiles. This reactivity is the cornerstone of its application in forming stable covalent bonds. In a biological context, the primary targets for isocyanates are the nucleophilic side chains of amino acids.

General Reaction Scheme:

Caption: General reaction of this compound with a nucleophile.

-

Reaction with Amines (e.g., Lysine side chain): Primary and secondary amines react rapidly with isocyanates to form stable urea linkages. This is a common strategy for labeling proteins at solvent-exposed lysine residues.[5]

-

Reaction with Alcohols (e.g., Serine, Threonine, Tyrosine side chains): Alcohols react to form carbamate esters. While generally less reactive than amines, this reaction can be exploited for targeted modification.

-

Reaction with Thiols (e.g., Cysteine side chain): Thiols react to yield thiocarbamate adducts. The high nucleophilicity of the cysteine thiol makes it a prime target for covalent modification by isocyanates.

The reactivity of the isocyanate group makes this compound a valuable tool for:

-

Covalent Labeling of Proteins: For proteomics applications, such as activity-based protein profiling (ABPP), where it can be used to tag active enzymes.[6][7][8][9]

-

Covalent Inhibition: As a "warhead" in the design of targeted covalent inhibitors, where it forms an irreversible bond with a key nucleophilic residue in the active site of an enzyme.

-

Synthesis of Bioconjugates: For linking small molecules, such as fluorophores or affinity tags, to proteins or other biomolecules.

The Nitrile Group: A Modulator of Physicochemical Properties and a Covalent Warhead

The nitrile group, while less reactive than the isocyanate, plays a crucial role in modulating the overall properties of the molecule and its derivatives.

-

Polarity and Solubility: The polar nature of the nitrile group can influence the solubility and pharmacokinetic properties of molecules into which it is incorporated.

-

Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, participating in interactions with biological targets.

-

Covalent Reactivity: Under certain enzymatic conditions, the nitrile group itself can act as an electrophilic "warhead," reacting with nucleophilic residues like cysteine to form a covalent adduct. This has been a successful strategy in the development of covalent inhibitors.

Applications in Drug Discovery and Chemical Biology

The unique bifunctionality of this compound has led to its application in several areas of drug discovery and chemical biology.

Synthesis of Diaryl Urea Derivatives as Kinase Inhibitors

A prominent application of this compound is in the synthesis of diaryl urea derivatives, a scaffold found in numerous kinase inhibitors, including the anticancer drug Sorafenib.[3] The general synthesis involves the reaction of an aromatic amine with an aryl isocyanate.

Illustrative Synthetic Workflow:

Caption: Workflow for the synthesis of diaryl urea derivatives.

Experimental Protocol: General Synthesis of a Diaryl Urea Derivative [3]

-